5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core linked to a pyrazole and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the piperazine linkage, and finally, the attachment of the benzothiadiazole ring. The reactions often require specific catalysts and conditions, such as refluxing in ethanol or using nanocatalysts like Al₂O₃ .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiadiazole or pyrazole rings.
Scientific Research Applications
5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core and are used in similar applications.
Indole Derivatives: These compounds have a similar aromatic structure and are used in medicinal chemistry.
Imidazole Containing Compounds: These compounds also feature nitrogen-containing heterocycles and have diverse biological activities.
Uniqueness
What sets 5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-22-17(11-15(19-22)12-2-3-12)23-6-8-24(9-7-23)18(25)13-4-5-14-16(10-13)21-26-20-14/h4-5,10-12H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBWVIZTYXQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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